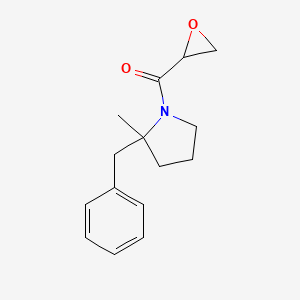
2-(3-メトキシベンゾイル)イミノ-6-メチル-1,3-ベンゾチアゾール-3-イル酢酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[2-(3-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a molecular formula of C19H18N2O4S. This compound is characterized by its benzothiazole core, which is a significant structure in medicinal chemistry due to its diverse biological activities.
科学的研究の応用
Methyl 2-[2-(3-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(3-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate typically involves the condensation of 2-amino-6-methylbenzothiazole with 3-methoxybenzoyl chloride, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 2-[2-(3-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
作用機序
The mechanism of action of Methyl 2-[2-(3-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes and receptors, modulating their activity. The imine group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function.
類似化合物との比較
Similar Compounds
- 2-Amino-6-methylbenzothiazole
- 3-Methoxybenzoyl chloride
- Methyl acetate
Uniqueness
Methyl 2-[2-(3-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole core is a versatile scaffold in medicinal chemistry, and the presence of the imine and ester groups allows for diverse chemical modifications.
特性
IUPAC Name |
methyl 2-[2-(3-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-12-7-8-15-16(9-12)26-19(21(15)11-17(22)25-3)20-18(23)13-5-4-6-14(10-13)24-2/h4-10H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQMTMSHHVQDNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)OC)S2)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2380081.png)
![N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2380082.png)




![2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380092.png)
![(4Z)-1-(6-chloropyridin-2-yl)-4-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2380094.png)

![methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2380098.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone](/img/structure/B2380100.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide](/img/structure/B2380102.png)
